molecular formula C6H10O2 B158449 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol CAS No. 128742-87-0

1-(3-Methyloxiran-2-yl)prop-2-en-1-ol

Cat. No. B158449
M. Wt: 114.14 g/mol
InChI Key: IOXISIMWGMDHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyloxiran-2-yl)prop-2-en-1-ol, also known as allyl glycidyl ether, is a chemical compound that is commonly used in scientific research applications. This compound has a unique structure that makes it useful in a variety of different experiments, particularly those related to biochemistry and physiology. In

Scientific Research Applications

Allyl glycidyl ether is commonly used in scientific research applications, particularly those related to biochemistry and physiology. This compound is often used as a cross-linking agent in the synthesis of polymers and resins. It is also used as a reactive diluent in the formulation of adhesives and coatings. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is used in the synthesis of surfactants and other specialty chemicals.

Mechanism Of Action

The mechanism of action of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is not well understood. However, it is believed that this compound acts as a reactive electrophile, which can form covalent bonds with nucleophilic groups in proteins and other biomolecules. This reactivity makes 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether useful in a variety of different experiments, particularly those related to protein modification and cross-linking.

Biochemical And Physiological Effects

Allyl glycidyl ether has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is its reactivity. This compound can form covalent bonds with a variety of different biomolecules, which makes it useful in a variety of different experiments. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is relatively easy to synthesize and is readily available from commercial suppliers. However, there are also limitations to the use of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether in lab experiments. For example, this compound can be toxic and should be handled with care. Additionally, the reactivity of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether can make it difficult to control the extent of modification or cross-linking in experiments.

Future Directions

There are many potential future directions for research on 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether. One area of interest is the development of new methods for the synthesis of this compound. Additionally, there is a need for further investigation into the mechanism of action of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether, particularly with regard to its effects on protein modification and cross-linking. Finally, there is a need for further research into the potential applications of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether in the treatment of diseases, particularly those related to inflammation.

Synthesis Methods

Allyl glycidyl ether can be synthesized through the reaction of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol alcohol with epichlorohydrin. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and a solvent, such as toluene. The resulting product is then purified through distillation or chromatography to obtain pure 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether.

properties

CAS RN

128742-87-0

Product Name

1-(3-Methyloxiran-2-yl)prop-2-en-1-ol

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-(3-methyloxiran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C6H10O2/c1-3-5(7)6-4(2)8-6/h3-7H,1H2,2H3

InChI Key

IOXISIMWGMDHGT-UHFFFAOYSA-N

SMILES

CC1C(O1)C(C=C)O

Canonical SMILES

CC1C(O1)C(C=C)O

synonyms

Oxiranemethanol, -alpha--ethenyl-3-methyl- (9CI)

Origin of Product

United States

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